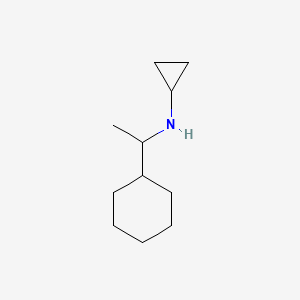

N-(1-cyclohexylethyl)cyclopropanamine

Descripción general

Descripción

N-(1-cyclohexylethyl)cyclopropanamine is an organic compound with the molecular formula C11H21N It is characterized by a cyclopropane ring attached to an amine group, which is further substituted with a cyclohexylethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 1-cyclohexylethyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an aprotic solvent like dimethylformamide or tetrahydrofuran to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction by-products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The secondary amine group (-NH-) in N-(1-cyclohexylethyl)cyclopropanamine acts as a nucleophile, enabling reactions with alkyl halides, acyl chlorides, and epoxides.

Alkylation

- Reaction with alkyl halides :

The amine undergoes alkylation to form tertiary ammonium salts. For example, reactions with methyl iodide or benzyl bromide under basic conditions yield quaternary ammonium derivatives.

Epoxide Ring-Opening

- Cyclopropanamine derivatives react with epoxides to form β-amino alcohols. This is exemplified in the synthesis of pyrrolidin-2-one derivatives via epoxide opening with amines .

- Example :

Reaction with 5-bromo-1-pentene oxide yields amino-alcohol intermediates, which cyclize to form lactams under reflux conditions.

- Example :

Cyclopropane Ring Reactivity

The cyclopropane ring’s strain (bond angle ~60°) makes it susceptible to ring-opening reactions under specific conditions.

Hydrogenation

- Catalytic hydrogenation (H, Pd/C) cleaves the cyclopropane ring, converting it to a propane chain while retaining the amine functionality .

- Product : N-(1-Cyclohexylethyl)propane-1,3-diamine.

Radical Reactions

- Under UV light or peroxide initiation, the cyclopropane ring may undergo radical addition with alkenes or halogens, though direct evidence for this compound is limited .

Acylation and Carbamate Formation

The amine reacts with acylating agents to form amides or carbamates.

Acylation with Acid Chlorides

- Example :

Reaction with acetyl chloride in the presence of triethylamine yields N-acetyl derivatives.

Conditions: EtN, dichloromethane, 0°C .

Oxidation Reactions

The secondary amine can oxidize to nitroxides or nitro compounds under strong oxidizing conditions, though stability under ambient conditions is noted .

Nitroxide Formation

- Oxidation with m-CPBA (meta-chloroperbenzoic acid) generates nitroxide radicals, which are stabilized by the bulky cyclohexyl group .

Buchwald-Hartwig Amination

- The amine participates in cross-coupling with aryl halides to form C–N bonds. For example, coupling with 4-bromophenyl derivatives using Pd catalysts yields biaryl amines .

- Example :

- Example :

Complexation and Coordination Chemistry

The amine’s lone pair enables coordination with transition metals, forming complexes with potential catalytic applications.

Metal Complexes

- Reaction with Cu(II) or Fe(III) salts forms octahedral complexes, as inferred from analogous cyclopropanamine derivatives .

Stability and Degradation

Aplicaciones Científicas De Investigación

N-(1-cyclohexylethyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mecanismo De Acción

The mechanism of action of N-(1-cyclohexylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- N-cyclopropylcyclohexylamine

- N-cyclohexylethylamine

- Cyclopropylamine

Uniqueness

N-(1-cyclohexylethyl)cyclopropanamine is unique due to the presence of both a cyclopropane ring and a cyclohexylethyl group, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Actividad Biológica

N-(1-cyclohexylethyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to an amine group, with a cyclohexyl substituent. This unique structure may influence its interaction with biological targets, contributing to its pharmacological effects.

1. Inhibition of Enzymes

This compound has been studied for its potential as an inhibitor of various enzymes, particularly those involved in cancer progression. Research indicates that compounds with similar structures can inhibit lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer cell proliferation . Inhibition of LSD1 has been linked to reduced tumor growth in preclinical models, suggesting potential therapeutic applications in oncology.

2. Neuropharmacological Effects

The compound's structural similarities to known psychoactive agents suggest possible interactions with neurotransmitter systems. For instance, derivatives of cyclopropanamines have shown activity as dopamine receptor antagonists, particularly at the D3 receptor . This activity may indicate potential uses in treating disorders like schizophrenia or addiction.

Case Study 1: Inhibition of LSD1

A study focused on the inhibition of LSD1 by cyclopropanamine derivatives demonstrated that this compound could effectively reduce cancer cell viability in vitro. The compound exhibited an IC50 value indicating significant potency against cancer cell lines, supporting its potential use as an anti-cancer agent .

Case Study 2: Neurotransmitter Interaction

Another investigation explored the interaction of similar cyclopropylamines with dopamine receptors. The findings revealed that certain analogs displayed high selectivity for the D3 receptor over the D2 receptor, suggesting that this compound might share this selectivity profile. Such selectivity is crucial for minimizing side effects associated with broader receptor activity .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-(1-cyclohexylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-9(12-11-7-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZBLHBMSYUBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997219 | |

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-67-0 | |

| Record name | Cyclohexanemethylamine, N-cyclopropyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007584670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Cyclohexylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.